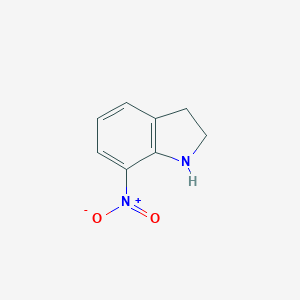

7-Nitroindoline

Vue d'ensemble

Description

7-Nitroindoline is an organic compound belonging to the indoline family, characterized by a nitro group attached to the seventh position of the indoline ring. This compound is notable for its photoreactive properties, making it a valuable tool in various scientific applications, particularly in photochemistry and photobiology.

Applications De Recherche Scientifique

7-Nitroindoline has a wide range of applications in scientific research:

Chemistry: It is used as a photoreactive protecting group in organic synthesis, allowing for the controlled release of functional groups upon exposure to light.

Biology: In biological studies, this compound derivatives are employed as caged compounds for the light-induced release of biologically active molecules.

Medicine: Research into the photoreactivity of this compound has potential implications for developing light-activated drugs and therapies.

Industry: The compound’s photoreactive properties are utilized in the development of photoresists and other materials for photolithography.

Mécanisme D'action

Target of Action

7-Nitroindoline primarily targets caspases , a family of protease enzymes playing essential roles in programmed cell death (apoptosis) . The compound acts as a selective inhibitor of neuronal nitric oxide synthase (NOS-1), a key enzyme involved in the production of nitric oxide .

Mode of Action

This compound interacts with its targets through a process known as photocaging . As a photocleavable protecting group for carboxylic acids, this compound can be efficiently removed by illumination with UV light . This light-induced release, or “uncaging”, allows for the controlled inhibition of caspases . The compound’s inhibitory activity is efficiently turned on after irradiation with light .

Biochemical Pathways

The biochemical pathways affected by this compound involve the regulation of apoptosis. The compound’s interaction with caspases can prevent apoptosis in live cells upon light exposure . The photolysis of this compound with 350 nm light results in 5-bromo-7-nitrosoindoline, which is in equilibrium with its dimeric form(s) .

Pharmacokinetics

The pharmacokinetics of this compound involve its distribution, metabolism, and excretion. After administration, this compound is widely distributed in the organs . The compound’s pharmacokinetic parameters, including maximum concentration (Cmax), half-life (t1/2), and area under the curve (AUC), are significantly increased when administered in pegylated nanoemulsions .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of apoptosis. By interacting with caspases and preventing their activity, this compound can control cell death and potentially influence various diseases related to apoptosis .

Action Environment

The action of this compound can be influenced by environmental factors such as light exposure. The compound’s inhibitory activity on caspases is activated upon irradiation with light . Therefore, the compound’s action, efficacy, and stability can be controlled spatially and temporally by manipulating light exposure.

Analyse Biochimique

Biochemical Properties

7-Nitroindoline interacts with various biomolecules in its role as a photocleavable protecting group. Upon exposure to light, it can efficiently remove carboxylic acids, offering an alternative to more commonly used o-nitrobenzyl-based photocleavable protecting groups

Cellular Effects

The cellular effects of this compound are primarily related to its photoreactive properties. For instance, it has been used in the development of photocleavable crosslinkers, which can generate functional materials with the capability of crosslinking reversal by light illumination . These crosslinkers can influence cell function by affecting cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its photochemical activation. Upon exposure to UV light or infrared femtosecond laser light, the acetyl group in N-acyl-7-nitroindolines can be photo-activated to acetylate amines to form amides . This process can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its photoreactive properties. Upon illumination with UV light, it can efficiently remove carboxylic acids

Metabolic Pathways

A study suggests that there is competition between a classical cyclization and acyl migration pathways in the photouncaging of 1-Acyl-7-nitroindoline .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroindoline typically involves the nitration of indoline. One common method includes the reaction of indoline with nitric acid in the presence of sulfuric acid, which facilitates the introduction of the nitro group at the seventh position. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration of the indoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for better control over reaction parameters and minimizing the risk of side reactions.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Nitroindoline undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

Reduction: Reduction of the nitro group can yield aminoindoline derivatives.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products Formed:

Oxidation: 7-Nitrosoindoline

Reduction: 7-Aminoindoline

Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

7-Nitroindoline can be compared with other nitroindoline derivatives, such as:

- 5-Nitroindoline

- 6-Nitroindoline

- 4,5-Dinitroindoline

Uniqueness: The position of the nitro group in this compound confers unique photoreactive properties compared to its isomers. For instance, this compound is particularly effective as a photoreactive protecting group due to its ability to form stable nitronic anhydrides upon photolysis, which is not as readily achieved with other nitroindoline isomers.

By understanding the unique properties and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.

Activité Biologique

7-Nitroindoline is a compound that has garnered significant attention in the fields of photochemistry and biochemistry due to its unique properties and potential applications. Its biological activity is primarily linked to its role as a photocleavable protecting group, which allows for the light-induced release of biologically active compounds. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

The biological activity of this compound is largely attributed to its ability to undergo photolysis, a process where the compound breaks down upon exposure to light. This mechanism can be categorized into two primary pathways:

- Cyclization Pathway (CP) : This pathway involves the formation of a cyclic intermediate after irradiation, which subsequently leads to the release of biologically active compounds. The efficiency of this pathway is influenced by the electronic structure of the indoline scaffold and the substituents present on it .

- Migration Pathway (MP) : In contrast to CP, this pathway does not involve a cyclic intermediate. Instead, it relies on acyl migration and has been shown to compete with the cyclization pathway under certain conditions .

Both pathways are critical for understanding how this compound functions as a caging agent in various biological applications.

This compound derivatives exhibit remarkable photochemical properties that enhance their utility in biological systems. For instance:

- Quantum Yield : The presence of additional nitro groups significantly increases the quantum yield of photolysis reactions, making these compounds more effective for releasing caged molecules .

- Wavelength Sensitivity : Different derivatives can be activated by specific wavelengths (e.g., 350 nm for one-photon and 710 nm for two-photon photolysis), allowing for precise control over the release of active substances .

Applications in Biological Systems

This compound and its derivatives are employed in various biological contexts, including:

- Caged Compounds : These compounds serve as protective groups that can release active molecules upon light exposure. This property is particularly valuable in neuroscience for studying neurotransmitter dynamics .

- Photocleavable Peptides : Research has demonstrated that peptides incorporating this compound units can undergo controlled cleavage, allowing for the spatial and temporal regulation of peptide activity within biological systems .

Table 1: Summary of Key Studies on this compound

Propriétés

IUPAC Name |

7-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-10(12)7-3-1-2-6-4-5-9-8(6)7/h1-3,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVCQAUKLQEIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543976 | |

| Record name | 7-Nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100820-43-7 | |

| Record name | 7-Nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.